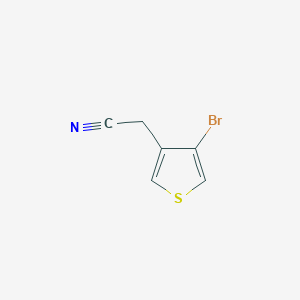

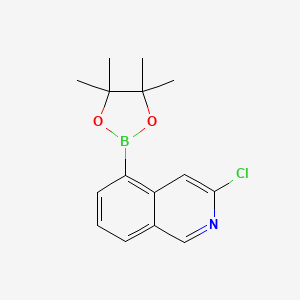

2-(4-bromothiophen-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

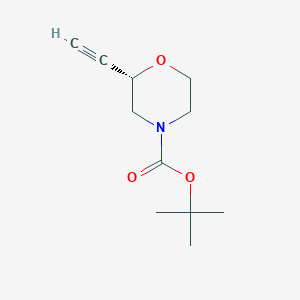

2-(4-bromothiophen-3-yl)acetonitrile, also known as BTAC, is a widely used compound in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, such as arylation, alkylation, and acylation. BTAC is also known for its ability to form a wide range of products in a single reaction, making it an attractive option for synthetic chemists.

Mecanismo De Acción

The mechanism of action of 2-(4-bromothiophen-3-yl)acetonitrile is based on its ability to form a variety of products in a single reaction. In the presence of a base, the bromoacetonitrile reacts with the thiophene-3-carboxaldehyde to form an acylium ion, which can then react with a variety of nucleophiles to form a variety of products.

Biochemical and Physiological Effects

2-(4-bromothiophen-3-yl)acetonitrile has not been studied for its biochemical or physiological effects. As a result, there is no information available on the potential biochemical or physiological effects of 2-(4-bromothiophen-3-yl)acetonitrile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 2-(4-bromothiophen-3-yl)acetonitrile is its versatility. It can be used in a variety of reactions to form a wide range of products in a single reaction. Additionally, it is relatively easy to synthesize and can be monitored by thin layer chromatography. The main limitation of 2-(4-bromothiophen-3-yl)acetonitrile is that it is a relatively expensive reagent, which may limit its use in lab experiments.

Direcciones Futuras

Future research on 2-(4-bromothiophen-3-yl)acetonitrile should focus on its potential applications in the fields of medicinal chemistry and materials science. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-(4-bromothiophen-3-yl)acetonitrile. Finally, further research should be conducted to explore ways to reduce the cost of 2-(4-bromothiophen-3-yl)acetonitrile to make it more accessible to researchers.

Métodos De Síntesis

2-(4-bromothiophen-3-yl)acetonitrile can be synthesized by reacting thiophene-3-carboxaldehyde with bromoacetonitrile in the presence of a base. The reaction is carried out in an aqueous solvent and the product is isolated by extraction with an organic solvent. The reaction can be monitored by thin layer chromatography.

Aplicaciones Científicas De Investigación

2-(4-bromothiophen-3-yl)acetonitrile has a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is commonly used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes, thiazoles, and pyrroles. It is also used in the preparation of pharmaceuticals and in the synthesis of natural products. Additionally, 2-(4-bromothiophen-3-yl)acetonitrile can be used as a catalyst in the synthesis of polymers, which have applications in the fields of electronics and materials science.

Propiedades

IUPAC Name |

2-(4-bromothiophen-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIUCNSNELRLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-thiophen-3-yl)-acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)

![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)

![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)

![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)